molecular formula C11H21NO4 B562420 Di-beta-carbethoxyethyl-d8-methylamine CAS No. 1189723-57-6

Di-beta-carbethoxyethyl-d8-methylamine

Cat. No. B562420
M. Wt: 239.341
InChI Key: OXZUPKSEIKZASL-COMRDEPKSA-N
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Description

Di-beta-carbethoxyethyl-d8-methylamine, also known as N-(3-Ethoxy-3-oxopropyl)-N-methyl-β-alanine Ethyl Ester-d8, is a stable isotope-labelled compound . It has a molecular formula of C11H13D8NO4 and a molecular weight of 239.34 .


Molecular Structure Analysis

The molecular structure of Di-beta-carbethoxyethyl-d8-methylamine consists of 11 carbon atoms, 13 hydrogen atoms, 8 deuterium atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI key is OXZUPKSEIKZASL-COMRDEPKSA-N .


Physical And Chemical Properties Analysis

Di-beta-carbethoxyethyl-d8-methylamine appears as an oil and is soluble in ethanol and methanol . It should be stored at -20°C .

Scientific Research Applications

Scientific Research Applications of Compounds

Network Pharmacology and Natural Products

Compounds are studied for their therapeutic potentials using network pharmacology, which integrates drug, target protein, and disease networks. This approach is particularly valuable in understanding the multifaceted actions of natural products, offering insights into their mechanisms and interactions in treating diseases such as diabetes mellitus (DM) (Weiwei Li et al., 2017).

Diabetes and Diabetic Complications

Active ingredients from traditional Chinese medicine (TCM) and natural products are explored for their anti-diabetic properties and mechanisms. This includes studying the impact on insulin secretion, glucose metabolism, and the potential for reducing diabetic complications, utilizing polysaccharides, saponins, alkaloids, and other compound classes (Tian-Tian Zhang & Jian-Guo Jiang, 2012).

Biochemical and Toxicological Research

The biochemical pathways and toxicological profiles of compounds are critical in understanding their biological implications. Studies may focus on the interactions with cellular macromolecules and the potential for disease modulation, considering both therapeutic and adverse effects (M. Kalapos, 1999).

Incretin Action and Diabetes Treatment

Research into enhancing incretin action represents another facet where compounds are scrutinized for their potential in diabetes care. This includes evaluating the effects on insulin secretion and glucose homeostasis, with a focus on GLP-1 receptor agonists and DPP-IV inhibitors (D. Drucker, 2003).

Safety And Hazards

The safety and hazards associated with Di-beta-carbethoxyethyl-d8-methylamine are not specified in the search results. It is recommended to refer to the Safety Data Sheets (SDS) for detailed information .

Future Directions

The future directions of Di-beta-carbethoxyethyl-d8-methylamine are not specified in the search results. Given that it is a biochemical used for proteomics research , it may have potential applications in various areas of biological and medical research.

properties

IUPAC Name

ethyl 2,2,3,3-tetradeuterio-3-[methyl-(1,1,2,2-tetradeuterio-3-ethoxy-3-oxopropyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZUPKSEIKZASL-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])N(C)C([2H])([2H])C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661908
Record name Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-beta-carbethoxyethyl-d8-methylamine

CAS RN

1189723-57-6
Record name Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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